molecular formula C9H18N2O3 B6599871 tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate CAS No. 1501977-28-1

tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate

Cat. No.: B6599871
CAS No.: 1501977-28-1
M. Wt: 202.25 g/mol
InChI Key: GUZCKQHZPFBBSY-UHFFFAOYSA-N
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Description

tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate (CAS: 1501977-28-1) is a protected azetidine derivative characterized by a tert-butyl carbamate group at the 1-position and an aminooxy-methyl substituent at the 3-position of the azetidine ring. Its molecular formula is C₉H₁₈N₂O₃, with a molecular weight of 202.25 g/mol . The aminooxy group (-ONH₂) confers unique reactivity, enabling applications in conjugation chemistry (e.g., oxime ligation) and pharmaceutical intermediate synthesis.

Properties

IUPAC Name

tert-butyl 3-(aminooxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-4-7(5-11)6-13-10/h7H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZCKQHZPFBBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with biological targets, leading to various biological effects .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The aminooxy group can form covalent bonds with specific biomolecules, leading to changes in their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Azetidine Derivatives

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Aminooxy-methyl (-CH₂ONH₂) C₉H₁₈N₂O₃ 202.25 1501977-28-1 Reactive aminooxy group for bioconjugation
tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino-hydroxymethyl (-C(NH₂)(CH₂OH)) C₉H₁₈N₂O₃ 202.25 1262411-27-7 Dual functional groups for branched synthesis
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Cyanomethylene (-CH₂CN) C₁₀H₁₄N₂O₂ 194.23 N/A Electron-deficient nitrile for cycloaddition reactions
tert-butyl 3-(3-methoxyphenyl-oxadiazolyl)azetidine-1-carboxylate 3-Methoxyphenyl-1,2,4-oxadiazole C₁₇H₂₁N₃O₄ 331.37 N/A Heterocyclic moiety for PET imaging probes
tert-butyl 3-{[(2-aminoethyl)amino]methyl}azetidine-1-carboxylate dihydrochloride Ethylenediamine-methyl (-CH₂NHCH₂CH₂NH₂·2HCl) C₁₁H₂₃N₃O₂·2HCl 229.32 (free base) 1782038-02-1 Polyamine for targeting nucleic acids

Physicochemical Properties

Table 2: Spectral and Physical Data

Compound Name Melting Point (°C) ¹H NMR (Key Signals) Application
This compound Not reported Not available Bioconjugation
tert-butyl 3-(3-methoxyphenyl-oxadiazolyl)azetidine-1-carboxylate 62–64 δ 7.67 (d, J = 7.6 Hz, aromatic H), 3.87 (s, OCH₃) PET imaging
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Not reported δ 5.84 (s, =CH), 3.77 (s, OMe) Intermediate for kinase inhibitors

Functional Group Reactivity

  • Aminooxy group: Enables oxime formation with carbonyl compounds, useful in antibody-drug conjugates .
  • Cyanomethylene: Participates in click chemistry (e.g., Huisgen cycloaddition) .
  • Oxadiazole: Enhances lipophilicity and binding affinity to enzymatic targets (e.g., monoacylglycerol lipase) .

Biological Activity

Tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate (CAS Number 117984929) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C9_9H18_{18}N2_2O3_3
  • SMILES : CC(C)(C)OC(=O)N1CC(C1)CON
  • InChIKey : GUZCKQHZPFBBSY-UHFFFAOYSA-N

The structure features a tert-butyl group, an azetidine ring, and an aminooxy functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The aminooxy group is known to facilitate the formation of covalent bonds with aldehydes and ketones, potentially leading to the modulation of enzyme activities and cellular pathways.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to receptors, altering signal transduction processes.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties by disrupting cellular processes such as proliferation and apoptosis.
  • Antimicrobial Properties : Investigations into its antimicrobial effects show promise against various pathogens.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of derivatives of azetidine compounds. This compound was tested in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50_{50} values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another investigation reported in Pharmaceutical Biology, the compound was evaluated for its antimicrobial efficacy. The results demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateStructureLimited studies; potential analog
Other azetidine derivativesVariesVarying activities; less characterized

This table highlights the unique position of this compound among related compounds, particularly in terms of documented biological activities.

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